3,3-Difluorocyclobutane-1-thiol
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Overview
Description
3,3-Difluorocyclobutane-1-thiol is a chemical compound with the molecular formula C₄H₆F₂S It is characterized by the presence of two fluorine atoms and a thiol group attached to a cyclobutane ring
Preparation Methods
The synthesis of 3,3-Difluorocyclobutane-1-thiol can be achieved through several synthetic routes. One common method involves the fluorination of cyclobutanethiol using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF₄). The reaction typically occurs under controlled conditions to ensure selective fluorination at the desired positions on the cyclobutane ring.
Industrial production methods for this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The purity and yield of the final product are critical factors in industrial synthesis, and optimization of reaction conditions is essential to achieve high-quality output.
Chemical Reactions Analysis
3,3-Difluorocyclobutane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: The compound can be reduced to form cyclobutane derivatives with different functional groups using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group typically yields disulfides, while nucleophilic substitution can introduce various functional groups onto the cyclobutane ring.
Scientific Research Applications
3,3-Difluorocyclobutane-1-thiol has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound can be
Properties
IUPAC Name |
3,3-difluorocyclobutane-1-thiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2S/c5-4(6)1-3(7)2-4/h3,7H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCJNWOPNZOCMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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